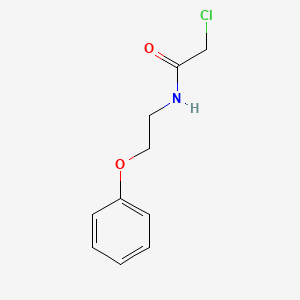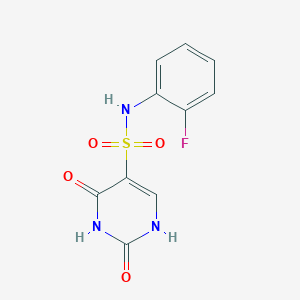
N-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a compound’s description includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the type of compound it is (for example, an organic compound, a derivative of a certain class of compounds, etc.) .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, optical activity, and reactivity. These properties can be determined through various experimental techniques .科学的研究の応用
Pharmaceutical Development
The unique structure of this compound, featuring a fluorophenyl group and a dihydropyrimidine ring, suggests potential in drug design and development. Its analogs have been explored for their biological activities, particularly in the realm of neurology and oncology . The introduction of fluorine atoms often results in compounds with enhanced bioactivity and metabolic stability, making them valuable candidates for therapeutic drugs.
Cancer Research
Fluorinated compounds are frequently used in cancer research due to their ability to inhibit the growth and proliferation of cancer cells. The specific compound may act by targeting certain enzymes or pathways involved in tumor development and could be a focus for novel anticancer agents.
Antibacterial and Antifungal Studies
The biochemical properties of this compound suggest it could have applications in combating bacterial and fungal infections. By inhibiting key components within the cellular structure of these pathogens, it could serve as a lead compound for the development of new antimicrobial drugs.
Enzyme Inhibition
This compound may serve as an inhibitor for various enzymes, which could be beneficial in the study of metabolic diseases or conditions where enzyme regulation is disrupted. Understanding its mechanism of action can lead to the development of enzyme-targeted therapies.
Material Sciences
The fluorophenyl group can impart unique electronic properties to materials. This compound could be used in the development of organic light-emitting diodes (OLEDs) or other electronic devices where fluorinated organic compounds are valued for their performance .
Neurological Applications
Some derivatives of isoquinoline, which share structural similarities with this compound, have been associated with neurotoxicity and neurological disorders. Conversely, they are also present in compounds used as neuroprotective agents. Research into this compound’s effects on neurological pathways could yield insights into both the treatment and prevention of neurodegenerative diseases .
Agricultural Chemistry
In agriculture, fluorinated compounds are explored for their potential as pesticides or herbicides due to their stability and biological activity. This compound’s properties might be harnessed to develop more effective and environmentally friendly agricultural chemicals .
Supramolecular Chemistry
The compound’s ability to form hydrogen bonds and interact with various biological targets makes it an interesting subject for supramolecular chemists. It could be used to create novel host-guest systems or to study molecular recognition processes .
Safety And Hazards
特性
IUPAC Name |
N-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O4S/c11-6-3-1-2-4-7(6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKJQZFMXOOCPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide](/img/structure/B2934033.png)

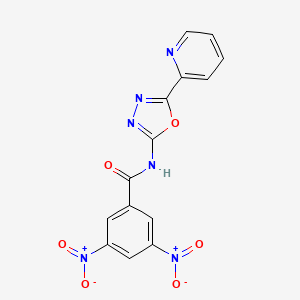
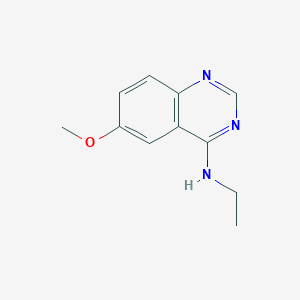
![N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2934042.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2934047.png)
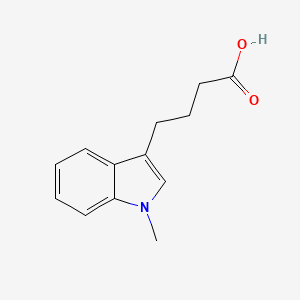
![2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934051.png)

![5-benzoyl-3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2934053.png)
![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2934054.png)
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2934055.png)
